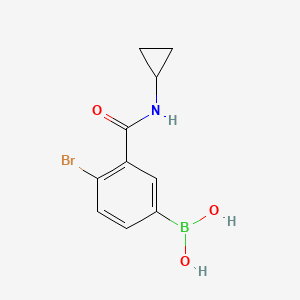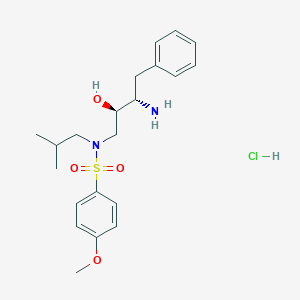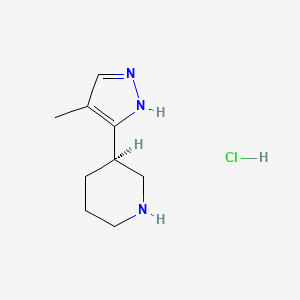
2,7-Anthracenedisulfonic acid, 9,10-dihydro-1,8-dihydroxy-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) is an organic compound belonging to the anthraquinone family. It is known for its redox properties and is used in various electrochemical applications, particularly in redox flow batteries. The compound’s structure consists of an anthraquinone core with hydroxyl and sulfonic acid groups, which contribute to its solubility and electrochemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
DHAQDS can be synthesized through the sulfonation of 1,8-dihydroxyanthraquinone. The process involves the introduction of sulfonic acid groups into the anthraquinone structure. Typically, the reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective sulfonation at the desired positions.
Industrial Production Methods
Industrial production of DHAQDS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonation reaction is followed by purification steps such as crystallization and filtration to obtain the final product.
化学反应分析
Types of Reactions
DHAQDS undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: DHAQDS can participate in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form.
Substitution Reactions: The hydroxyl and sulfonic acid groups in DHAQDS can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. These reactions are typically carried out in aqueous solutions under controlled pH conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Redox Reactions: The major products are the reduced hydroquinone form and the oxidized quinone form of DHAQDS.
Substitution Reactions: Depending on the substituents introduced, various derivatives of DHAQDS can be formed, each with unique properties.
科学研究应用
DHAQDS has a wide range of applications in scientific research:
Chemistry: Used as a redox-active material in electrochemical studies and as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to generate reactive oxygen species.
Industry: Utilized in redox flow batteries for energy storage applications due to its high solubility and stable redox properties.
作用机制
DHAQDS exerts its effects primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, DHAQDS can interact with cellular components to generate reactive oxygen species, which can induce oxidative stress and affect cellular functions. The molecular targets and pathways involved include enzymes and proteins that participate in redox signaling and oxidative stress responses.
相似化合物的比较
Similar Compounds
- Anthraquinone-2-sulfonic acid (AQS)
- Alizarin Red S (ARS)
- 1,4-Dihydroxyanthraquinone-2,3-dimethylsulfonic acid (DHAQDMS)
Uniqueness of DHAQDS
DHAQDS stands out due to its high solubility in aqueous solutions and its stable redox properties. Compared to other anthraquinone derivatives, DHAQDS offers a balance of redox potential and solubility, making it particularly suitable for applications in redox flow batteries. Its unique combination of functional groups allows for versatile chemical modifications, enhancing its applicability in various fields.
属性
分子式 |
C14H8O10S2 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)12(16)9(5)14(18)10-6(11)2-4-8(13(10)17)26(22,23)24/h1-4,16-17H,(H,19,20,21)(H,22,23,24) |
InChI 键 |
YHIUFLAYHWBDLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)






![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)




